molecular formula C18H16N2O4S2 B5764859 N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide

N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide

Cat. No. B5764859
M. Wt: 388.5 g/mol
InChI Key: ONJJQOVZPKLIGA-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide, also known as MTSEA, is a sulfhydryl-reactive compound that has gained significant attention in scientific research due to its unique properties. MTSEA is widely used in biochemistry and pharmacology research due to its ability to modify proteins and study their functions.

Mechanism of Action

N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide modifies proteins by reacting with sulfhydryl groups on cysteine residues. The reaction between N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide and cysteine residues results in the formation of a covalent bond, which can cause a change in the protein's structure and function. N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide can also react with other nucleophiles such as tyrosine and histidine residues.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects on proteins. It can cause changes in the conformation, stability, and function of proteins. N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide has been shown to modulate the activity of ion channels, transporters, and receptors. It can also affect protein-protein interactions and protein-ligand interactions. Additionally, N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide has been shown to affect the folding and unfolding of proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide in lab experiments is its ability to modify proteins in a specific and controlled manner. This allows researchers to study the effects of protein modifications on protein function. Additionally, N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide is relatively easy to use and can be readily synthesized in the lab.
One limitation of using N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide is that it can react with other nucleophiles besides cysteine residues. This can result in non-specific protein modifications and affect the interpretation of results. Additionally, N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research involving N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide. One area of interest is the development of new methods for protein modification using N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide. This could involve the use of new reactive groups or modifications to the N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide molecule to increase its specificity and reduce non-specific protein modifications.
Another area of interest is the use of N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide in the study of protein-protein interactions and protein-ligand interactions. This could involve the development of new assays or the use of N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide in combination with other techniques such as X-ray crystallography or NMR spectroscopy.
Overall, N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide is a valuable tool for studying protein structure and function. Its ability to modify proteins in a specific and controlled manner has led to many important discoveries in biochemistry and pharmacology. As research in this area continues to advance, it is likely that new applications and methods for using N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide will be developed.

Synthesis Methods

N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxyaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reduced to 4-amino-2-methoxybenzoic acid using a reducing agent such as sodium dithionite. Next, the thienylsulfonyl chloride is added to the 4-amino-2-methoxybenzoic acid in the presence of a base such as pyridine. Finally, the resulting compound is treated with ammonia to obtain N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide.

Scientific Research Applications

N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide has been widely used in scientific research due to its ability to modify proteins and study their functions. It is used to study the structure and function of ion channels, transporters, and receptors. N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide can also be used to study protein-protein interactions and protein-ligand interactions. Additionally, N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide has been used to study the conformational changes that occur during protein folding and unfolding.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-16-6-3-2-5-15(16)19-18(21)13-8-10-14(11-9-13)20-26(22,23)17-7-4-12-25-17/h2-12,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJJQOVZPKLIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-[(thiophen-2-ylsulfonyl)amino]benzamide

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